![molecular formula C21H46ClNO B14207981 1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride CAS No. 828933-73-9](/img/structure/B14207981.png)
1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic ammonium head, making it effective in reducing surface tension and acting as a detergent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N-dimethyldodecylamine) and an alkyl halide (e.g., 2-ethylbutyl chloride).
Reaction Conditions: The reaction is usually performed in an organic solvent such as acetonitrile or ethanol, at elevated temperatures (50-80°C) to facilitate the quaternization process.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves:
Continuous Addition: Reactants are continuously fed into the reactor.
Temperature Control: Maintaining optimal reaction temperatures to ensure complete conversion.
Product Isolation: The product is continuously extracted and purified using industrial-scale separation techniques.
化学反応の分析
Types of Reactions
1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO₃) in aqueous solution for halide exchange.
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of tertiary amines.
科学的研究の応用
1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of 1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium bromide: Similar structure with a bromide ion instead of chloride.
Uniqueness
1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride is unique due to its specific alkyl chain length and the presence of the 2-ethylbutoxy group, which imparts distinct physicochemical properties. This makes it particularly effective in applications requiring specific surfactant characteristics.
特性
CAS番号 |
828933-73-9 |
|---|---|
分子式 |
C21H46ClNO |
分子量 |
364.0 g/mol |
IUPAC名 |
dodecyl-(2-ethylbutoxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H46NO.ClH/c1-6-9-10-11-12-13-14-15-16-17-18-22(4,5)20-23-19-21(7-2)8-3;/h21H,6-20H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
NSNWQKVFXSVYTD-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+](C)(C)COCC(CC)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


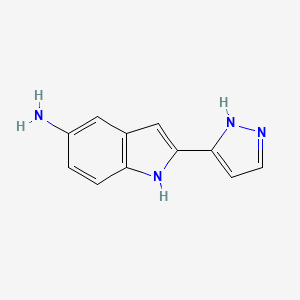
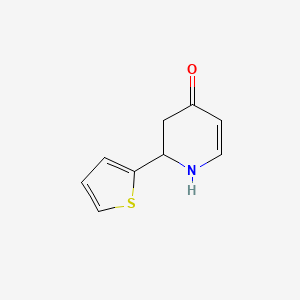
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
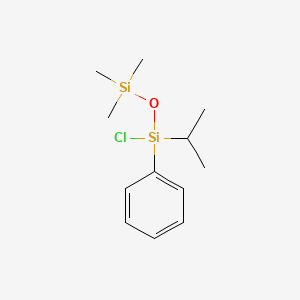
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)

![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
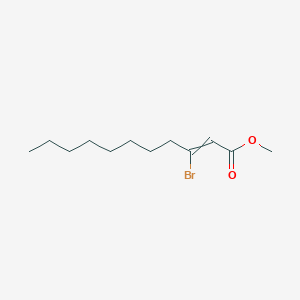
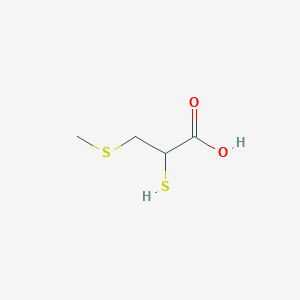
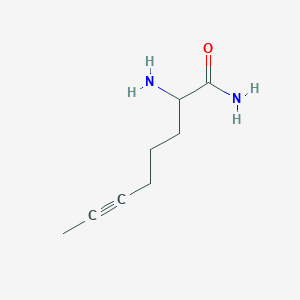
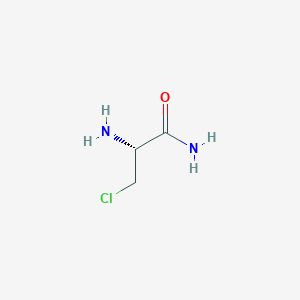
![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
